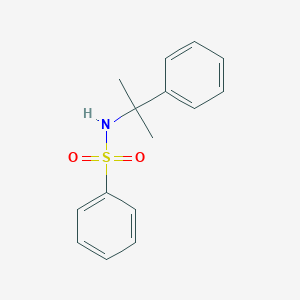

N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide

Description

N-(α,α-Dimethylbenzyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonyl group linked to a substituted benzylamine moiety. The α,α-dimethylbenzyl group introduces significant steric bulk and hydrophobicity, which can influence its physicochemical properties (e.g., solubility, partition coefficient) and biological interactions. Sulfonamides are widely studied for their pharmacological activities, including antimicrobial, anti-enzymatic, and receptor modulation effects .

Properties

IUPAC Name |

N-(2-phenylpropan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-15(2,13-9-5-3-6-10-13)16-19(17,18)14-11-7-4-8-12-14/h3-12,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRDUQMJYZBFGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The classical method involves reacting α,α-dimethylbenzylamine with benzenesulfonyl chloride in the presence of a base (e.g., NaOH or pyridine). The amine is deprotonated to form a nucleophilic species, which attacks the electrophilic sulfur atom in the sulfonyl chloride. This yields the sulfonamide product and HCl as a byproduct.

Reaction conditions :

Optimization and Yield Data

A study using ethyl 4-aminobenzoate and benzenesulfonyl chloride achieved 85% yield under inert conditions (Table 1). Adapting this protocol to α,α-dimethylbenzylamine requires careful pH control to prevent over-sulfonylation.

Table 1: Classical sulfonylation parameters

| Parameter | Value | Source |

|---|---|---|

| Base | 10% NaOH | |

| Reaction time | 2–4 hours | |

| Yield | 70–85% | |

| Purity | ≥95% (recrystallized in ethanol) |

Base-Mediated Coupling with Sulfonyl Azides

DBU-Driven Reaction in DCE

A 2021 PMC study demonstrated a one-pot tandem N-sulfonylation and esterification using benzenesulfonyl azides, carboxylic acids, and DCE. For N-(α,α-dimethylbenzyl)benzenesulfonamide, substituting the carboxylic acid with α,α-dimethylbenzylamine enables analogous sulfonamide formation.

Key steps :

Substrate Scope and Efficiency

Electron-donating groups on the sulfonyl azide (e.g., -OMe, -tBu) improve yields (84–88%) compared to electron-withdrawing groups (-CF₃: 78%). The method avoids hazardous reagents and enables solvent recycling.

Table 2: Base-mediated coupling performance

| Sulfonyl azide substituent | Yield (%) | Reaction time (h) |

|---|---|---|

| -OMe | 88 | 6 |

| -CF₃ | 78 | 8 |

| -Cl | 83 | 6 |

Catalytic Alkylation-Sulfonylation Tandem Method

Alkylation of Amines with α-Methyl Styrene

A patented method for synthesizing bis(α,α-dimethylbenzyl)diphenylamine uses α-methyl styrene and diphenylamine with activated clay (atlapulgite) at 120–145°C. Adapting this to N-(α,α-dimethylbenzyl)benzenesulfonamide involves:

-

Alkylation : Reacting benzylamine with α-methyl styrene to form α,α-dimethylbenzylamine.

-

Sulfonylation : Introducing benzenesulfonyl chloride or azide.

Advantages :

Yield and Purification

The alkylation step achieves 80–92% yield, while subsequent sulfonylation adds 5–10% loss due to purification. Recrystallization in sherwood oil ensures product purity ≥98.5%.

Table 3: Tandem method metrics

| Step | Temperature (°C) | Catalyst loading | Yield (%) |

|---|---|---|---|

| Alkylation | 120–145 | 12–20 wt% | 80–92 |

| Sulfonylation | 25–60 | - | 70–85 |

Comparative Analysis of Methods

Scientific Research Applications

N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs :

N-Benzyl-N,4-dimethylbenzenesulfonamide (): Substituents: A benzyl group and a methyl group at the para position of the benzene ring. Activity: Reported antibacterial and diuretic properties, attributed to the sulfonamide core .

T0901317 (N-(2,2,2-Trifluoroethyl)-N-[4-(trifluorohydroxyethyl)phenyl]benzenesulfonamide) (): Substituents: Fluorinated alkyl and aryl groups. Properties: High electron-withdrawing effects from fluorine atoms increase metabolic stability and receptor binding affinity. Activity: Potent liver X receptor (LXR) agonist with EC₅₀ values in the nanomolar range .

N-(2,3-Dimethylphenyl)benzenesulfonamide ():

- Substituents: Dimethylphenyl group directly attached to nitrogen.

- Properties: Moderate steric hindrance; balanced solubility and bioavailability.

- Activity: Demonstrated antibacterial and anti-enzymatic activity in vitro .

Comparison with N-(α,α-Dimethylbenzyl)benzenesulfonamide :

- Steric Effects : The α,α-dimethylbenzyl group introduces greater steric hindrance than T0901317’s trifluoroethyl group or N-(2,3-dimethylphenyl)’s planar substituent. This may reduce binding to targets requiring deep active-site penetration .

Antimicrobial Activity :

- N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives () showed moderate antibacterial activity against Gram-positive bacteria (MIC: 8–32 µg/mL). The α,α-dimethylbenzyl analog’s bulk may reduce efficacy by hindering target engagement .

- Schiff base sulfonamides () exhibited enhanced activity due to conjugated π-systems, which are absent in the dimethylbenzyl derivative .

Enzyme Inhibition :

- T0901317 () acts as an LXR agonist (EC₅₀ ~300 nM), while N-(pyridin-2-yl)benzenesulfonamides () target insecticidal enzymes. The dimethylbenzyl group’s hydrophobicity may favor interactions with hydrophobic enzyme pockets .

Toxicity :

- The dimethylbenzyl group’s lack of fluorine may reduce off-target effects but requires empirical validation .

Data Table: Comparative Analysis of Selected Benzenesulfonamides

Biological Activity

N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide, a compound belonging to the class of benzenesulfonamides, has garnered attention for its diverse biological activities, particularly as an inhibitor of various enzymes and its potential therapeutic applications. This article consolidates findings from recent research studies, highlighting its biological activity, structure-activity relationships (SAR), and implications in medicinal chemistry.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a benzene ring, with an alpha,alpha-dimethylbenzyl substituent. This configuration is crucial for its biological activity, influencing both its solubility and interaction with target enzymes.

1. Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of carbonic anhydrases (CAs). CAs are important enzymes involved in various physiological processes, including pH regulation and ion transport. The compound has shown promising inhibitory effects against specific isoforms of CAs.

- Inhibition Potency : Studies indicate that derivatives of benzenesulfonamides exhibit sub-micromolar inhibition levels towards CAs IX and XII, critical in tumor biology. For instance, certain derivatives have demonstrated values in the nanomolar range, suggesting strong binding affinity and potential as anticancer agents .

| Compound | Target Enzyme | (nM) |

|---|---|---|

| 23 | CA IX | 18.5 |

| 14a | CA II | 2.1 |

| 14b | CA IX | 4.8 |

2. Antiviral Activity

This compound has also been evaluated for antiviral properties. Research has shown that certain benzenesulfonamide derivatives exhibit significant antiviral activity against various viruses, including HIV-1 and hepatitis C virus (HCV).

- Efficacy Against Viruses : A study highlighted that compounds with benzenesulfonamide moieties were effective in inhibiting HIV-1 capsid assembly with EC50 values lower than those of standard antiviral agents .

| Compound | Virus Targeted | EC50 (μM) |

|---|---|---|

| Compound A | HIV-1 | 0.52 |

| Compound B | HCV | 3.4 |

3. Anti-inflammatory Effects

Some studies have explored the anti-inflammatory potential of benzenesulfonamide derivatives. The compound's ability to inhibit phospholipase A2 suggests a mechanism through which it may reduce inflammatory responses by limiting arachidonic acid release.

- In Vitro Studies : Certain derivatives have shown IC30 values indicating their effectiveness at inhibiting inflammatory pathways in cellular models .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzene ring or sulfonamide group can significantly alter potency and selectivity:

- Substituent Effects : Variations in substituents on the benzene ring can enhance or diminish enzyme inhibition. For example, introducing electron-donating groups generally increases inhibitory potency against CAs .

Case Studies

Several case studies have documented the therapeutic applications of compounds related to this compound:

- Cardiovascular Applications : In a preclinical model, certain derivatives demonstrated a significant reduction in myocardial infarction size when administered prior to coronary occlusion .

- Cancer Research : Compounds with similar structures have been investigated for their antiproliferative effects against various cancer cell lines, indicating potential applications in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(alpha,alpha-dimethylbenzyl)benzenesulfonamide derivatives?

- Methodological Answer : The synthesis typically involves sulfonylation of substituted amines with benzenesulfonyl chloride derivatives. Key steps include:

- Reagent Purification : Use of commercial reagents without further purification, monitored via thin-layer chromatography (TLC) with Rf values .

- Spectroscopic Validation : (400 MHz, chloroform-d) confirms structural integrity. Peaks for methyl groups (e.g., 1.5–1.7 ppm for dimethylbenzyl) and sulfonamide protons ( 7.2–7.8 ppm) are critical .

- Crystallographic Analysis : Single-crystal X-ray diffraction resolves steric effects from bulky substituents, ensuring correct stereochemistry .

Q. How can researchers validate the purity and structural identity of this compound derivatives?

- Methodological Answer :

- Chromatography : TLC with silica gel plates and UV visualization identifies impurities.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+NH] at m/z 231.1167) .

- Thermal Analysis : Melting point ranges (e.g., 168–172°C) correlate with crystallinity and purity .

Advanced Research Questions

Q. What computational approaches are used to predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like α-glucosidase or bacterial enzymes. For example, derivatives with pyrimidine substituents show enhanced binding via hydrogen bonding ( kcal/mol) .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) studies use descriptors like logP and polar surface area to optimize antimicrobial activity (e.g., IC values < 10 μM against E. coli) .

Q. How do steric effects from the alpha,alpha-dimethylbenzyl group influence sulfonamide reactivity in nucleophilic substitutions?

- Methodological Answer :

- Crystallographic Evidence : Bulky substituents induce torsional strain, reducing reactivity. X-ray data show dihedral angles > 85° between benzene rings, hindering planar transition states .

- Kinetic Studies : Competitive reactions with primary vs. secondary amines reveal slower kinetics (k = 0.03 min) for bulky derivatives due to steric hindrance .

Q. What strategies address synthetic challenges in asymmetric disulfonamide derivatives of this compound?

- Methodological Answer :

- Combinatorial Chemistry : Sequential addition of nucleophiles (e.g., phenethylamine and p-chlorophenethylamine) in DMF/THF mixtures minimizes cross-reactivity. HPLC-MS monitors product distribution (e.g., 70% symmetric vs. <5% asymmetric disulfonamides) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonyl chlorides, improving yields (>80%) .

Key Research Findings

- Antimicrobial Activity : N-(pyridin-2-yl)benzenesulfonamide derivatives exhibit MIC values of 12.5 μg/mL against Klebsiella pneumoniae due to sulfonamide H-bonding with bacterial enzymes .

- Crystallographic Insights : Steric bulk from dimethylbenzyl groups increases torsional strain, reducing conformational flexibility and altering pharmacokinetics (e.g., logD = 2.1) .

- Synthetic Limitations : Asymmetric disulfonamide synthesis remains inefficient (<10% yield), necessitating improved protecting group strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.